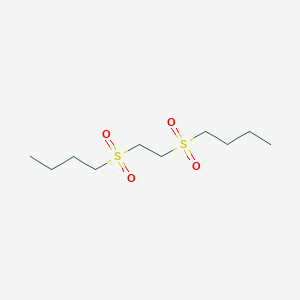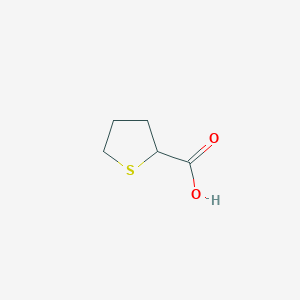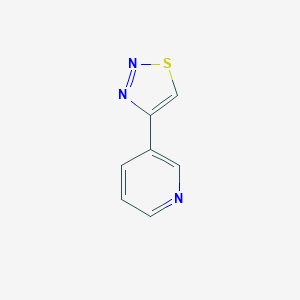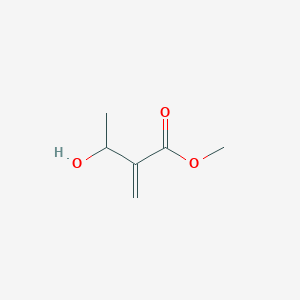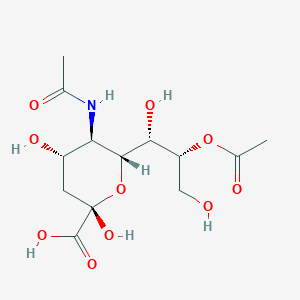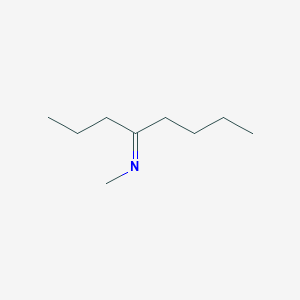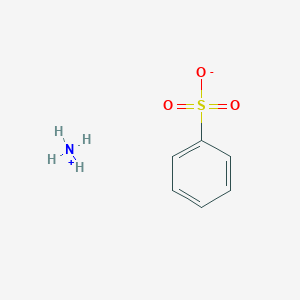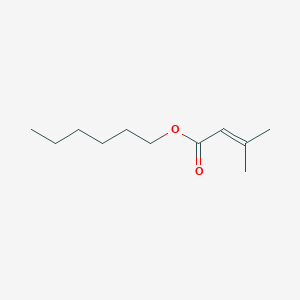
Hexyl 3-methyl-2-butenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexyl 3-methyl-2-butenoate, also known as this compound, is an organic compound with the molecular formula C11H20O2 and a molecular weight of 184.2753 g/mol . This ester is derived from 3-methyl-2-butenoic acid and hexanol, and it is known for its pleasant fruity odor, making it useful in the flavor and fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexyl 3-methyl-2-butenoate typically involves the esterification of 3-methyl-2-butenoic acid with hexanol. This reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to drive the reaction to completion. The reaction can be represented as follows:
3-Methyl-2-butenoic acid+HexanolAcid catalystHexyl 3-methyl-2-butenoate+Water
Industrial Production Methods
In an industrial setting, the esterification process is often carried out in large reactors with continuous removal of water to shift the equilibrium towards the ester product. The use of azeotropic distillation or molecular sieves can enhance the efficiency of water removal. Additionally, enzymatic catalysis using lipases has been explored as a greener alternative for ester synthesis.
Chemical Reactions Analysis
Types of Reactions
Hexyl 3-methyl-2-butenoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 3-methyl-2-butenoic acid and hexanol in the presence of an acid or base.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The double bond in the ester can be oxidized to form epoxides or diols using oxidizing agents such as peracids.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: LiAlH4 in anhydrous ether.
Oxidation: Peracids like m-chloroperbenzoic acid (m-CPBA).
Major Products Formed
Hydrolysis: 3-Methyl-2-butenoic acid and hexanol.
Reduction: Hexyl 3-methyl-2-butenol.
Oxidation: Epoxides or diols depending on the oxidizing agent used.
Scientific Research Applications
Hexyl 3-methyl-2-butenoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Widely used in the flavor and fragrance industry due to its fruity aroma.
Mechanism of Action
The mechanism of action of Hexyl 3-methyl-2-butenoate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester can act as a substrate for esterases, leading to its hydrolysis and release of the corresponding acid and alcohol. Additionally, its double bond can participate in various biochemical reactions, influencing cellular pathways and signaling mechanisms.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-butenoic acid, methyl ester: Similar structure but with a methyl group instead of a hexyl group.
Hexanoic acid, 3-methyl-2-butenyl ester: Similar ester but with a different acid component.
Uniqueness
Hexyl 3-methyl-2-butenoate is unique due to its specific combination of a branched acid and a long-chain alcohol, which imparts distinct physicochemical properties and a characteristic fruity odor. This makes it particularly valuable in the flavor and fragrance industry compared to its similar compounds.
Properties
CAS No. |
17627-41-7 |
|---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
hexyl 3-methylbut-2-enoate |
InChI |
InChI=1S/C11H20O2/c1-4-5-6-7-8-13-11(12)9-10(2)3/h9H,4-8H2,1-3H3 |
InChI Key |
OGBQOQXYUCEIHB-UHFFFAOYSA-N |
SMILES |
CCCCCCOC(=O)C=C(C)C |
Canonical SMILES |
CCCCCCOC(=O)C=C(C)C |
Key on ui other cas no. |
17627-41-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


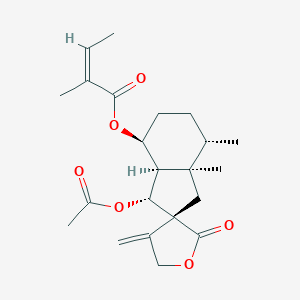
![N,N-dimethyl-4-[2-(4-pyridinyl)-1-propenyl]aniline](/img/structure/B103244.png)

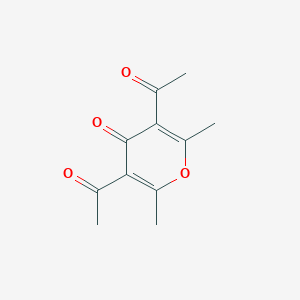
![5-Pyridin-4-yl-4-o-tolyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B103250.png)
